molecular formula C12H10O2S B8653347 3-(3-methylphenyl)thiophene-2-carboxylic acid

3-(3-methylphenyl)thiophene-2-carboxylic acid

Cat. No.: B8653347
M. Wt: 218.27 g/mol
InChI Key: PVWQBVLSNRUPOM-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of 3-(3-methylphenyl)thiophene-2-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3-methylphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Mechanism of Action

The mechanism by which 3-(3-methylphenyl)thiophene-2-carboxylic acid exerts its effects depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 3-(3-methylphenyl)thiophene-2-carboxylic acid stands out due to the presence of both the tolyl and carboxylic acid groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic applications and as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

3-(3-methylphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O2S/c1-8-3-2-4-9(7-8)10-5-6-15-11(10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

PVWQBVLSNRUPOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

prepared by reaction of 3-bromo-thiophene-2-carboxylic acid with m-tolylboronic acid. LC-MS (basic): tR=0.49 min; [M−H]−=217.2.
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Synthesis routes and methods II

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